tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Uniqueness
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[331]nonane-9-carboxylate is unique due to its specific combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
BEUWVRDRRLOEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CO |
Origin of Product |
United States |
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